molecular formula C13H14Br2F2N6O B10898147 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N'-[(E)-(4-bromo-1-ethyl-1H-pyrazol-5-yl)methylidene]acetohydrazide

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N'-[(E)-(4-bromo-1-ethyl-1H-pyrazol-5-yl)methylidene]acetohydrazide

Cat. No.: B10898147
M. Wt: 468.09 g/mol
InChI Key: LSUYQQFRSUAEFL-BLLMUTORSA-N
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Description

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N’~1~-[(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound featuring a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N’~1~-[(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, which undergo bromination, methylation, and difluoromethylation. The final step involves the condensation of the pyrazole derivative with aceto-hydrazide under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N’~1~-[(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of bromine or other substituents.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N’~1~-[(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N’~1~-[(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-ethyl-1H-pyrazole: Shares the pyrazole ring and bromine substitution but lacks the difluoromethyl and aceto-hydrazide groups.

    Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research contexts.

Uniqueness

The uniqueness of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N’~1~-[(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C13H14Br2F2N6O

Molecular Weight

468.09 g/mol

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[(E)-(4-bromo-2-ethylpyrazol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C13H14Br2F2N6O/c1-3-22-9(8(14)4-19-22)5-18-20-10(24)6-23-7(2)11(15)12(21-23)13(16)17/h4-5,13H,3,6H2,1-2H3,(H,20,24)/b18-5+

InChI Key

LSUYQQFRSUAEFL-BLLMUTORSA-N

Isomeric SMILES

CCN1C(=C(C=N1)Br)/C=N/NC(=O)CN2C(=C(C(=N2)C(F)F)Br)C

Canonical SMILES

CCN1C(=C(C=N1)Br)C=NNC(=O)CN2C(=C(C(=N2)C(F)F)Br)C

Origin of Product

United States

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